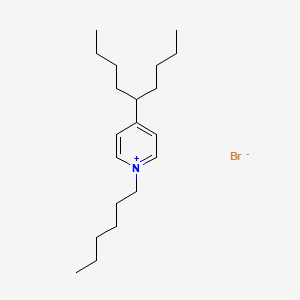

1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide

Beschreibung

1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a hexyl chain at the 1-position and a branched nonan-5-yl group at the 4-position. Such N-alkylpyridinium salts are widely studied for their tunable physicochemical properties, which depend on alkyl chain length, branching, and substituent functionalization . These compounds exhibit diverse applications, including catalysis , antimicrobial activity , and fluorescent labeling , driven by their amphiphilic nature and electronic properties.

Eigenschaften

CAS-Nummer |

676346-14-8 |

|---|---|

Molekularformel |

C20H36BrN |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

1-hexyl-4-nonan-5-ylpyridin-1-ium;bromide |

InChI |

InChI=1S/C20H36N.BrH/c1-4-7-10-11-16-21-17-14-20(15-18-21)19(12-8-5-2)13-9-6-3;/h14-15,17-19H,4-13,16H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

AYDMTZBFAOUHMA-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCC[N+]1=CC=C(C=C1)C(CCCC)CCCC.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide typically involves the reaction of 4-(nonan-5-yl)pyridine with hexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to enhance efficiency.

Analyse Chemischer Reaktionen

1-Hexyl-4-(Nonan-5-yl)pyridin-1-ium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Oxidation erfolgt typischerweise an den Alkylketten, was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden. Diese Reaktionen zielen oft auf den Pyridiniumring ab und wandeln ihn in ein Dihydropyridinderivat um.

Substitution: Nucleophile Substitutionsreaktionen können am Bromidion auftreten, wobei Nucleophile wie Hydroxid-, Cyanid- oder Thiolationen das Bromidion ersetzen und neue Derivate bilden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation mit Kaliumpermanganat zu Carbonsäuren führen, während die Reduktion mit Natriumborhydrid zu Dihydropyridinderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

1-Hexyl-4-(Nonan-5-yl)pyridin-1-ium bromid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Phasentransferkatalysator in der organischen Synthese verwendet, um den Transfer von Reaktanten zwischen verschiedenen Phasen zu ermöglichen, um die Reaktionsgeschwindigkeiten und Ausbeuten zu erhöhen.

Biologie: Diese Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht und zeigt Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme.

Medizin: Die Forschung hat ihr Potenzial als Arzneimittelträger untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Zellen oder Gewebe aufgrund ihrer Fähigkeit, mit biologischen Membranen zu interagieren.

Industrie: Es wird bei der Herstellung von ionischen Flüssigkeiten verwendet, die als Lösungsmittel und Katalysatoren in verschiedenen industriellen Prozessen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 1-Hexyl-4-(Nonan-5-yl)pyridin-1-ium bromid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Zellmembranen und Nukleinsäuren. Der Pyridiniumkern kann mit negativ geladenen Stellen an Proteinen und Nukleinsäuren interagieren, während die Alkylketten seine Lipophilie verstärken, wodurch er Zellmembranen effektiver durchdringen kann. Diese duale Interaktion kann zelluläre Prozesse stören, was zu antimikrobiellen Wirkungen führt oder die Arzneimittelverabreichung erleichtert.

Wirkmechanismus

The mechanism of action of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The pyridinium core can interact with negatively charged sites on proteins and nucleic acids, while the alkyl chains enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This dual interaction can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Alkyl Chain Variations

Pyridinium salts with varying alkyl chain lengths and branching demonstrate significant differences in solubility, aggregation behavior, and biological activity. Key examples include:

Key Observations :

- Chain Length: Longer alkyl chains (e.g., hexadecyl in ) enhance hydrophobicity, favoring micelle formation and surfactant applications. The target compound’s branched nonan-5-yl group may reduce crystallinity compared to linear chains, improving solubility in organic solvents .

- Substituent Effects: Electron-donating groups (e.g., 4-dimethylamino in ) enhance catalytic activity by increasing electron density on the pyridinium ring. The nonan-5-yl group’s steric bulk in the target compound may hinder interactions in catalytic systems but improve membrane permeability in biological applications .

Physicochemical Properties

Melting points and solubility trends for pyridinium salts correlate with substituent symmetry and polarity:

The target compound’s branched nonan-5-yl group likely lowers its melting point compared to linear analogs (e.g., 1-dodecylpyridinium bromide), enhancing processability in formulation .

Biologische Aktivität

1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide is a cationic compound that belongs to the class of pyridinium salts. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, antifungal, and potential neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyridinium compounds. The compound this compound has been evaluated against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate a moderate antimicrobial effect, particularly against Candida species, suggesting potential applications in antifungal therapies.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that while some pyridinium salts exhibit significant cytotoxic effects, others demonstrate selective toxicity towards cancer cells while sparing normal cells.

In a study evaluating the cytotoxicity of related compounds:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 15 |

| Normal fibroblasts | >100 |

These findings suggest that modifications in the alkyl chain length and substitution patterns can significantly influence the biological activity and selectivity of these compounds.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridinium salts, including derivatives similar to this compound. The study involved testing against clinical isolates of bacteria and fungi, demonstrating that certain structural modifications enhance activity against resistant strains.

Case Study 2: Neuroprotective Potential

In vitro studies on neuroblastoma cells exposed to oxidative stress showed that pyridinium derivatives could reduce cell death and preserve mitochondrial function. This suggests that compounds like this compound may hold therapeutic potential for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.